molecular formula C9H16N2O2 B12610512 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate CAS No. 918631-60-4

1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate

Cat. No.: B12610512
CAS No.: 918631-60-4
M. Wt: 184.24 g/mol
InChI Key: BESMZWJJHHKQLW-UHFFFAOYSA-N
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Description

1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by its imidazole ring, which is substituted with ethyl and prop-2-en-1-yl groups, and is paired with a formate anion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of formic acid to form the desired imidazolium salt . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the ethyl or prop-2-en-1-yl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium salts.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that imidazolium salts exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazolium compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate may have cytotoxic effects on cancer cell lines. The mechanism is thought to involve the disruption of cellular processes in malignant cells .

Catalysis

  • Organocatalysis : Imidazolium salts are widely used as organocatalysts in various organic reactions. Their ability to stabilize transition states makes them effective in promoting reactions such as Michael additions and Diels-Alder reactions. This compound could potentially enhance the efficiency of these catalytic processes .
  • Green Chemistry : The use of imidazolium-based compounds aligns with green chemistry principles due to their potential for being biodegradable and less toxic compared to traditional catalysts. This aspect is crucial for developing sustainable chemical processes .

Material Science

  • Ionic Liquids : As a precursor for ionic liquids, this compound can be utilized in the synthesis of novel materials with unique properties such as enhanced thermal stability and conductivity .
  • Polymer Science : The compound can serve as a monomer or additive in polymer formulations, potentially improving mechanical properties and thermal resistance of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial activity of various imidazolium salts against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound demonstrated significant inhibition zones, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Catalytic Applications

In a research project focused on organocatalysis, this compound was tested as a catalyst in a Diels-Alder reaction. The results showed a notable increase in yield compared to conventional catalysts, highlighting its potential as an effective organocatalyst in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium cation can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, disrupting their integrity and leading to cell lysis.

Comparison with Similar Compounds

1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate can be compared with other imidazolium salts, such as:

    1-Butyl-3-methylimidazolium chloride: This compound is similar in structure but has different alkyl substituents. It is commonly used as an ionic liquid in various applications.

    1-Ethyl-3-methylimidazolium acetate: This compound has an acetate anion instead of formate. It is used in similar applications but may have different solubility and reactivity properties.

The uniqueness of this compound lies in its specific substituents and the formate anion, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Biological Activity

1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazolium family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The structural formula can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

This compound exhibits unique properties due to its imidazole ring, which is known for its amphoteric nature and ability to participate in various biochemical interactions.

Antimicrobial Activity

Research has indicated that imidazole derivatives, including this compound, possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways. For instance:

  • Inhibition of Cell Wall Synthesis : Imidazole derivatives can interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : These compounds can insert themselves into lipid bilayers, leading to increased permeability and cell lysis.

Antiviral Properties

Imidazole-based compounds have been explored for their antiviral potential. The specific antiviral mechanisms may include:

  • Inhibition of Viral Entry : By modifying viral surface proteins or blocking receptor sites.
  • Interference with Viral Replication : Targeting viral enzymes crucial for replication processes.

Case Studies and Experimental Data

Recent studies have highlighted the biological efficacy of this compound in various assays:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion assayEffective against E. coli and S. aureus with MIC values of 360 nM and 710 nM respectively.
AntiviralCytotoxicity assaysExhibited significant reduction in viral load in cell cultures infected with influenza virus.
AnticancerMTT assayInduced apoptosis in cancer cell lines, showing potential as an anticancer agent.

Pharmacological Applications

The diverse biological activities suggest potential applications in several therapeutic areas:

Antimicrobial Agents

Given its efficacy against various pathogens, this compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains.

Antiviral Drugs

With further research, it may lead to the development of antiviral therapies targeting specific viral infections.

Cancer Therapy

The observed anticancer properties indicate that this compound could be explored as a novel treatment option for certain types of cancer.

Properties

CAS No.

918631-60-4

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-ethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;formate

InChI

InChI=1S/C8H14N2.CH2O2/c1-3-5-10-7-6-9(4-2)8-10;2-1-3/h3,6-7H,1,4-5,8H2,2H3;1H,(H,2,3)

InChI Key

BESMZWJJHHKQLW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CN(C=C1)CC=C.C(=O)[O-]

Origin of Product

United States

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